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Compound of Interest
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Cat. No.: B1223934 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

performance, mechanisms, and experimental validation of SD-70 and pan-demethylase

inhibitors.

This guide provides a detailed comparative analysis of SD-70, a selective inhibitor of the

histone demethylase KDM4C (JMJD2C), and a range of pan-demethylase inhibitors that target

multiple histone demethylases. We present a synthesis of experimental data to objectively

compare their performance, alongside detailed methodologies for key experiments to support

further research and development.

Comparative Analysis of Inhibitor Potency and
Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo performance of

SD-70 and various pan-demethylase inhibitors.

Table 1: In Vitro Inhibitory Activity of SD-70 and Pan-Demethylase Inhibitors
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Inhibitor Type Target(s) IC50
Assay
Conditions

SD-70 Selective
KDM4C

(JMJD2C)
30 µM[1][2][3]

Against calf

thymus histone

H3K9me2

demethylation[3]

TACH101 Pan-KDM4
KDM4A, KDM4B,

KDM4C, KDM4D

80 nM (for all

four isoforms)[4]
Not specified

KDM5 family 140-400 nM[4] Not specified

JIB-04 Pan-JmjC JARID1A 230 nM[5][6]
Cell-free

assay[6]

JMJD2E 340 nM[5][6]
Cell-free

assay[6]

JMJD2B 435 nM[5][6]
Cell-free

assay[6]

JMJD2A 445 nM[5][6]
Cell-free

assay[6]

JMJD3 855 nM[5][6]
Cell-free

assay[6]

JMJD2C 1.1 µM[5][6]
Cell-free

assay[6]

JMJD2D 290 nM[6]
Cell-free

assay[6]

Hybrid Inhibitors

(cpd 2 & 3)

Pan-KDM

(LSD1/JmjC)

LSD1/KDM1 and

JMJD2/KDM4

Not specified in

abstracts

Not specified in

abstracts
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Inhibitor Cell Line(s) Effect
Concentration/EC5
0

SD-70 CWR22Rv1 (prostate) 9% cell survival[7] 10 µM

PC3 (prostate) 14% cell survival[7] 2 µM

DU145 (prostate) 26% cell survival[7] 2 µM

293T
Increased H3K9me2

levels[1][8]
Not specified

TACH101
KYSE-150

(esophageal)

Increased H3K36me3

levels
<0.001 µM[9][10]

HT-29 (colorectal) Apoptosis induction 0.092 µM[11]

KYSE-150

(esophageal)
Apoptosis induction 0.033 µM[11]

MDA-MB-231 (breast) Apoptosis induction 0.132 µM[11]

Gastric cancer cell

lines (9/11 tested)
Cell viability inhibition 0.004 - 0.072 µM[12]

MSI-H CRC cell lines Cell viability inhibition 1 - 150 nM[12]

JIB-04
Ewing Sarcoma cell

lines
Growth inhibition 0.13 - 1.84 µM[13]

Human HCC cells

Upregulated

H3K4me3,

H3K36me2/3[14]

Not specified

Hybrid Inhibitors (cpd

2 & 3)

LNCaP (prostate),

HCT116 (colon)

Increased H3K4 &

H3K9 methylation,

growth arrest,

apoptosis[15]

Not specified in

abstracts

Table 3: In Vivo Efficacy of SD-70 and Pan-Demethylase Inhibitors
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Inhibitor Xenograft Model Dosing Regimen Outcome

SD-70
CWR22Rv1 (prostate

cancer)

Not specified in

abstracts

Inhibits tumor

growth[1]

TACH101

Colorectal,

esophageal, gastric,

breast, lymphoma

Not specified in

abstracts

Up to 100% tumor

growth inhibition[9][10]

SU60 (colorectal

cancer)

10 or 20 mg/kg, QD x

7/week

48% and 71% TGI,

respectively[11]

JIB-04
H358 and A549 (lung

cancer)

Not specified in

abstracts

Diminishes tumor

growth[5]

Breast cancer model
Not specified in

abstracts
Prolongs survival[5]

Mechanism of Action and Signaling Pathways
SD-70 and KDM4C Inhibition
SD-70 is a small molecule that functions as an inhibitor of the histone demethylase KDM4C

(also known as JMJD2C).[1] KDM4C specifically removes methyl groups from di- and

trimethylated lysine 9 on histone H3 (H3K9me2/me3), which are epigenetic marks generally

associated with transcriptional repression.[16] By inhibiting KDM4C, SD-70 leads to an

increase in global H3K9me2 levels.[1][8] In the context of prostate cancer, SD-70 has been

shown to repress the androgen receptor (AR) transcriptional program.[1]

Pan-Demethylase Inhibitors: Broader Spectrum
Inhibition
Pan-demethylase inhibitors are designed to target multiple histone demethylases

simultaneously. This approach is based on the rationale that targeting a single demethylase

may be insufficient to overcome the robustness of cancer cells due to functional redundancy

among different demethylase families.

Pan-KDM4 Inhibitors (e.g., TACH101): These inhibitors, like TACH101, target all four

isoforms of the KDM4 family (KDM4A-D).[4] This is significant because of the functional
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redundancy among these isoforms.[11] TACH101 is an α-ketoglutarate competitive inhibitor,

demonstrating potent anti-proliferative activity across a wide range of cancer types.[4][12]

Pan-JmjC Inhibitors (e.g., JIB-04): JIB-04 is a pan-inhibitor of the Jumonji C (JmjC) domain-

containing family of histone demethylases.[5] It has been shown to inhibit several JmjC

demethylases, including members of the KDM4, KDM5, and KDM6 families.[14] This broad

activity leads to global changes in histone methylation, such as increased H3K4me3 and

H3K36me2/3.[14]

Pan-KDM (LSD1/JmjC) Hybrid Inhibitors: These inhibitors are designed to target both major

families of histone demethylases: the flavin-dependent lysine-specific demethylase 1

(LSD1/KDM1) and the JmjC domain-containing demethylases.[15] This dual-targeting

strategy is particularly relevant in cancers like prostate cancer, where both LSD1 and KDM4

are co-expressed and co-localize with the androgen receptor.[15]

Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by SD-70 and pan-

demethylase inhibitors.
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SD-70 inhibits KDM4C, leading to increased H3K9 methylation and repression of AR target genes.
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Pan-demethylase inhibitors target multiple demethylases, affecting various oncogenic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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